molecular formula C8H14O4 B1202567 1,4-Diacetoxybutane CAS No. 628-67-1

1,4-Diacetoxybutane

Cat. No. B1202567
CAS RN: 628-67-1
M. Wt: 174.19 g/mol
InChI Key: XUKSWKGOQKREON-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Diacetoxybutane can be synthesized through several methods. One approach involves the enzymatic preparation from 1,4-diacetoxy-cis-2,3-epoxybutane, yielding specific stereochemical configurations useful in pheromone synthesis and potentially in other applications (Brevet & Mori, 2010).

Molecular Structure Analysis

The molecular structure of d,l-1,2,3,4-diepoxybutane, a related compound, has been elucidated using electron diffraction data in the vapor phase, providing insights into its bond lengths and angles. Such structural data are crucial for understanding the reactivity and properties of 1,4-diacetoxybutane derivatives (Smith & Kohl, 1972).

Chemical Reactions and Properties

The reactivity of 1,4-diacetoxybutane involves interactions with nucleophiles and participation in cycloaddition reactions. Its chemical properties are explored through its roles in forming DNA-DNA and DNA-protein cross-links, demonstrating its utility in studying molecular interactions and biological effects (Park et al., 2005).

Scientific Research Applications

  • Catalysis and Green Chemistry : Sulfamic acid has been used as a cost-effective and green catalyst for the acetolysis reaction of tetrahydrofuran (THF) to produce 1,4-diacetoxybutane. This method is also applicable to the acetolysis of other cyclic ethers (Wang et al., 2004).

  • Biomass-Based Monomer Synthesis : 1,4-Diacetoxybutane (DAB) has been used in the selective synthesis of biomass-based 1,4-butanediol monomer, which is a key industrial chemical. The process involves alcoholysis of DAB, derived from furan, under mild conditions (Kunioka et al., 2014).

  • Acetolysis of Cyclic Ethers : An efficient method for the acetolysis of cyclic ethers catalyzed by heteropolyacid has been developed, with THF completely converted to 1,4-diacetoxybutane at 333 K (Izumi et al., 2003).

  • Pharmaceutical Applications : 1,4-Dimethanesulfonyloxybutane, a compound related to 1,4-diacetoxybutane, is used in the treatment of chronic granulocytic leukemia (Galton et al., 1958).

  • Industrial Chemical Synthesis : The compound has been involved in the process of producing diacetoxybutane diol via hydrogenation of diacetoxybutene, with high selectivity and conversion in a two-stage hydrogenation process (Kern & Warme, 1974).

  • Epoxy Compound Synthesis : 1,4-Diacetoxybutane has been studied in the context of epoxidation reactions, for instance in the epoxidation of 1,4-diallyloxybutane to 1-allyloxy-4-glycidyloxybutane (Kaczmarczyk et al., 2005).

  • Chemical Research in Toxicology : Studies involving DNA-protein cross-linking by 1,2,3,4-diepoxybutane, a related compound, provide insights into its genotoxic potential and the role of cross-links in its biological activity (Michaelson-Richie et al., 2010).

  • Solvothermal Synthesis : NanoYAG particles were synthesized using a solvothermal method where 1,4-diacetoxybutane was produced as part of the process (Ramanujam et al., 2016).

Safety And Hazards

In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of ingestion, rinse mouth with water and do not induce vomiting . If inhaled, move the victim into fresh air .

properties

IUPAC Name

4-acetyloxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKSWKGOQKREON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26248-69-1
Record name Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)-
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DSSTOX Substance ID

DTXSID70879240
Record name 1,4-Butylene glycol diacetate
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Molecular Weight

174.19 g/mol
Source PubChem
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Product Name

1,4-Diacetoxybutane

CAS RN

628-67-1
Record name Butylene glycol diacetate
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Butanediol, 1,4-diacetate
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Record name 1,4-Butylene glycol diacetate
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Record name 1,4-Butanediol diacetate
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Record name 1,4-DIACETOXYBUTANE
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Synthesis routes and methods I

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
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Synthesis routes and methods II

Procedure details

The process for preparing tetrahydrofuran according to claim 1, wherein 1,4-butanediol is prepared by hydrogenating 1,4-diacetoxybutene, which is produced by the acetoxylation of butadiene, into 1,4-diacetoxybutane and hydrolyzing said 1,4-diacetoxybutane as the hydrogenated products in the presence of a solid acid catalyst and distilling hydrolyzates thus obtained.
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Synthesis routes and methods III

Procedure details

A 100-mL flask is charged with 1000 mol. wt. PTMEG (5.0 g), acetic anhydride (32 g), and zinc chloride (1.0 g). The mixture is refluxed for 4 h at 140° C. Tetramethylene glycol diacetate is obtained in 31% yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
M Kunioka, T Masuda, Y Tachibana… - … degradation and stability, 2014 - Elsevier
Biomass-based 1,4-butanediol (BD) was produced with high selectivity from diacetoxybutane (DAB) and alcohol using a KHSO 4 catalyst, which could be recycled. The DAB used in this …
Number of citations: 18 www.sciencedirect.com
Y Izumi, K Iida, K Usami, T Nagata - Applied Catalysis A: General, 2003 - Elsevier
Tetrahydrofuran (THF) was completely converted to give 1,4-diacetoxybutane selectively at 333K in the presence of heteropolyacid catalyst. This method is characterized by the reaction …
Number of citations: 18 www.sciencedirect.com
Y Izawa, T Yokoyama - Liquid Phase Aerobic Oxidation …, 2016 - Wiley Online Library
Oxidative acetoxylation of 1,3‐butadiene to form 1,4‐diacetoxy‐2‐butene, which is further converted to 1,4‐butanediol, is the first heterogeneous liquid phase oxidation reaction in …
Number of citations: 3 onlinelibrary.wiley.com
RM Evans, JB Fraser, LN Owen - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… Attempts to prepare 2 : 3-dimercaptobutane-1 : 4-diol from 2 : 3-dibromo-1 : 4-diacetoxybutane failed, owing to reduction of the dibromide to 1 : 4-diacetoxybut-2-ene by the thiolacetate. …
Number of citations: 37 pubs.rsc.org
B Wang, Y Gu, W Gong, Y Kang, L Yang, J Suo - Tetrahedron letters, 2004 - Elsevier
Sulfamic acid has been used as an efficient catalyst and green alternative for metal-containing acidic materials to promote the acetolysis reaction of THF to produce 1,4-diacetoxybutane…
Number of citations: 30 www.sciencedirect.com
WJ Bailey, ME Hermes, WA Klein - The Journal of Organic …, 1963 - ACS Publications
During the one-step reduction and acetylation of triethyl 1, 1, 2-ethanetricarboxylate with lithium alu-minum hydride and acetic anhydride, 2-methylene-1, 4-diacetoxybutane was formed …
Number of citations: 8 pubs.acs.org
AL Butler, DG Peters - Journal of the Electrochemical Society, 1997 - iopscience.iop.org
Cyclic voltammetry reveals that, at a glassy carbon or hanging mercury drop cathode in dimethylformamide or acetonitrile containing a tetraalkylammonium salt, nickel (II) salen …
Number of citations: 32 iopscience.iop.org
P Ramanujam, B Vaidhyanathan, JGP Binner… - The Journal of …, 2016 - Elsevier
NanoYAG particles with spherical morphology have been synthesised using a solvothermal method; a structure sensitive reaction, where the chemical reaction and the particle growth …
Number of citations: 22 www.sciencedirect.com
AW Johnson - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… It has been shown that a more convenient method of hydrolysis of 1 : 4-diacetoxybutane is by the action of concentrated hydrochloric acid, but this fnethod is unsatisfactory on a large …
Number of citations: 4 pubs.rsc.org
LN Owen - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… By a similar reaction with chlorine, a crystalline 2 : 3-dichloro-1 : 4-diacetoxybutane has now been obtained, identical with that described in Part I ; from analogy with the dibromo-…
Number of citations: 15 pubs.rsc.org

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